molecular formula C21H21ClN2O3 B2912859 1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione CAS No. 1226437-16-6

1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione

Cat. No.: B2912859
CAS No.: 1226437-16-6
M. Wt: 384.86
InChI Key: AFAGYDIOGYOTQD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione (CAS: 1226437-16-6) is a structurally complex heterocyclic compound with a molecular formula of C₂₁H₂₁ClN₂O₃ and a molecular weight of 384.9 g/mol . The molecule features a fused bicyclic system (1,5-methanopyrido[1,2-a][1,5]diazocin) linked to a 4-chlorophenyl group via a butane-1,4-dione bridge. Its unique architecture includes a ketone-functionalized diazocine ring and a chlorinated aromatic moiety, which may influence its physicochemical and biological properties. Current data on its density, melting point, and solubility are unavailable, highlighting gaps in its characterization .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-17-6-4-15(5-7-17)19(25)8-9-20(26)23-11-14-10-16(13-23)18-2-1-3-21(27)24(18)12-14/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAGYDIOGYOTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione (CAS No. 1226437-16-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H21ClN2O3C_{21}H_{21}ClN_{2}O_{3} with a molecular weight of 384.9 g/mol. The structure features a chlorophenyl group attached to a pyrido[1,2-a][1,5]diazocin moiety which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H21ClN2O3C_{21}H_{21}ClN_{2}O_{3}
Molecular Weight384.9 g/mol
CAS Number1226437-16-6

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors. The reaction conditions and yields vary depending on the specific synthetic route employed.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a][1,5]diazocin compounds exhibit promising antimicrobial properties. A study focusing on similar derivatives highlighted their effectiveness against multi-drug resistant strains of Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound shows notable anticancer activity in various studies. For instance:

  • Case Study : A derivative with similar structural features was evaluated for its anticancer effects against glioblastoma cell lines. It demonstrated significant inhibition of cell proliferation and reduced viability in cancerous cells while exhibiting minimal toxicity towards non-cancerous cells .
CompoundCancer Cell LineEC50 (µM)Toxicity to Non-Cancerous Cells
Pyrano[2,3-c]pyrazole 4jGlioblastoma0.5Low

The mechanism through which these compounds exert their biological effects is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, compounds like the one discussed may inhibit kinases such as AKT2/PKBβ that are crucial in oncogenic signaling pathways .

Research Findings

Recent studies have demonstrated that modifications to the chemical structure can enhance biological activity:

  • Structural Modifications : Substituting different functional groups on the phenyl ring has been shown to significantly impact both the potency and selectivity of the compounds against cancer cells .

Comparison with Similar Compounds

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Molecular Formula : C₂₉H₂₈N₄O₇
  • Key Features: Contains an imidazo[1,2-a]pyridine core with nitro and cyano substituents.
  • Properties : Yellow solid, melting point 243–245°C, molecular weight ~560 g/mol (estimated).
  • Functional Differences : The presence of ester groups (diethyl carboxylates) and a nitro group enhances polarity compared to the ketone-dominated target compound. This may reduce bioavailability due to higher hydrophilicity .

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Key Features: Shares the methanopyrido-diazocine core but replaces the butane-1,4-dione chain with an aldehyde group.

Functional Analogues with Chlorophenyl and Pyridone Moieties

1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione

  • Molecular Formula : C₂₀H₂₁ClN₂O₃
  • Key Features : Retains the 4-chlorophenyl and butane-1,4-dione groups but substitutes the diazocine ring with a pyrrolidine-pyridine hybrid.
  • Properties : Molecular weight 372.8 g/mol. The pyridyloxy-pyrrolidine moiety introduces hydrogen-bonding capacity, which may improve target binding affinity compared to the rigid diazocine system .

Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)

  • Molecular Formula : C₁₉H₁₄BrN₃O₃
  • Key Features : 2-pyridone core with bromophenyl and methoxyphenyl substituents.
  • Pharmacological Data : Demonstrated 79.05% antioxidant activity (DPPH assay) and moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reported Bioactivity
1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3-yl)butane-1,4-dione C₂₁H₂₁ClN₂O₃ 384.9 Methanopyrido-diazocine 4-Chlorophenyl, butane-1,4-dione Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₈N₄O₇ ~560 Imidazo[1,2-a]pyridine Nitrophenyl, cyano, diethyl esters Not reported
8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde C₁₂H₁₄N₂O₂ ~218 Methanopyrido-diazocine Aldehyde Not reported
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione C₂₀H₂₁ClN₂O₃ 372.8 Pyrrolidine-pyridine 4-Chlorophenyl, pyridyloxy Not reported
4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₁₉H₁₄BrN₃O₃ 412.2 2-Pyridone Bromophenyl, methoxyphenyl, cyano 79.05% antioxidant activity

Key Research Findings and Implications

Structural Rigidity vs. Flexibility : The diazocine ring in the target compound confers rigidity, which may enhance selectivity in receptor binding compared to flexible pyrrolidine derivatives .

Electrophilic Reactivity : The ketone groups in butane-1,4-dione may participate in covalent interactions with biological nucleophiles, unlike ester or aldehyde functionalities in analogs .

Antioxidant Potential: While pyridin-2(1H)-one derivatives show significant antioxidant activity, the target compound’s diazocine system lacks data in this domain, warranting further study .

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